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molecular formula C10H16BrNO B8666990 4-(4-aminobutyl)phenol Hydrobromide

4-(4-aminobutyl)phenol Hydrobromide

Cat. No. B8666990
M. Wt: 246.14 g/mol
InChI Key: FKQWRHLNNATTSQ-UHFFFAOYSA-N
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Patent
US06858615B2

Procedure details

4-(4-Hydroxyphenyl)butylamine hydrobromide (4) (197 g, 0.80 mole), water (1 L), 1,4-dioxane (1 L) and sodium bicarbonate (336 g, 4 mole) were combined and stirred while cooled in an ice-methanol cooling bath. Benzyl chloroformate (141 mL, 0.96 mole) was dripped in over 5 min. at −2° C. with no appreciable exotherm observed. This was stirred and allowed to warm to room temperature as the cooling bath thawed overnight. An additional quantity of benzyl chloroformate (8 mL, 0.54 mol) was dripped in and this was allowed to stir for 2 h. The product mixture was then evaporated to approximately 500 mL and transferred to a 2 L separatory funnel with ethyl acetate while decanting away from the solids. The aqueous layer was extracted with ethyl acetate (3×1 L). The extracts were combined, washed with brine, dried over sodium sulfate, filtered and evaporated to afford 265 g of the crude product. A portion of the crude product (130 g) was chromatographed (silica gel, 5:1 hexanes/ethyl acetate) using toluene to load the column. The remaining crude material was crystallized from 1:1 toluene/heptane. This material was suction filtered to collect the solid and washed with 1:1 toluene/heptane. This material was vacuum desiccated at 45° C. for 2 h. The combined yield of compound (29) was 150 g (62%) of a white crystalline solid. 1H NMR (300 MHz, CDCl3) δ 1.43-1.65 (m, 4H), 2.52 (t, J=7.4 Hz, 2H), 3.19 (q, J=6.4 Hz, 2H), 4.78 (br s, 1H), 5.09 (s, 2H), 5.77 (s, 1H), 6.74 (d, J=8.5 Hz, 2H), 6.98 (d, J=8.5 Hz, 2H), 7.34 (s, 5). CI MS m/z=300 [C18H21NO3+H]+.
Quantity
197 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
336 g
Type
reactant
Reaction Step Three
Quantity
141 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br.[OH:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[CH:5][CH:4]=1.O.C(=O)(O)[O-].[Na+].Cl[C:21]([O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:22]>O1CCOCC1>[C:21]([NH:13][CH2:12][CH2:11][CH2:10][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=1)([O:23][CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:22] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
197 g
Type
reactant
Smiles
Br.OC1=CC=C(C=C1)CCCCN
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
336 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
141 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled in an ice-methanol cooling bath
CUSTOM
Type
CUSTOM
Details
was dripped in over 5 min. at −2° C. with no appreciable exotherm
Duration
5 min
STIRRING
Type
STIRRING
Details
This was stirred
STIRRING
Type
STIRRING
Details
to stir for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product mixture was then evaporated to approximately 500 mL
CUSTOM
Type
CUSTOM
Details
transferred to a 2 L separatory funnel with ethyl acetate
CUSTOM
Type
CUSTOM
Details
while decanting away from the solids
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×1 L)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NCCCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 265 g
YIELD: CALCULATEDPERCENTYIELD 110.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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